Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by acidic or basic catalysts. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as microwave-assisted derivatization, which significantly reduces reaction time and increases yield. This method involves the use of microwave radiation to accelerate the esterification process, making it more efficient compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.
Major Products
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, undergoing enzymatic transformations that lead to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with a simpler structure, used as a solvent and in flavorings.
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings and perfumes
Uniqueness
Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate is unique due to its piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16N2O3 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanoate |
InChI |
InChI=1S/C9H16N2O3/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12/h6-7H,2-5,10H2,1H3,(H,11,12)/t6-,7-/m0/s1 |
InChI Key |
BMMICNDLOITWKA-BQBZGAKWSA-N |
Isomeric SMILES |
COC(=O)[C@H](C[C@@H]1CCCNC1=O)N |
Canonical SMILES |
COC(=O)C(CC1CCCNC1=O)N |
Origin of Product |
United States |
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